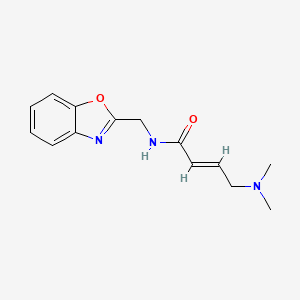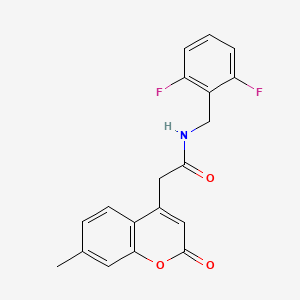
4-Nitroisoquinolin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitroisoquinolin-1-amine is a chemical compound with the molecular formula C9H7N3O2 It is a derivative of isoquinoline, characterized by the presence of a nitro group at the 4-position and an amine group at the 1-position
Mechanism of Action
Target of Action
It is known that similar compounds, such as quinoline derivatives, have a wide range of biological and pharmaceutical activities
Mode of Action
It is known that similar compounds, such as 4-amino isoquinolin-1-ones, are produced through a tandem diels–alder reaction/dehydrogenation–aromatization/tautamerization process . This suggests that 4-Nitroisoquinolin-1-amine may interact with its targets in a similar manner.
Biochemical Pathways
Quinoline derivatives have been reported to have a wide range of biological and pharmaceutical activities . This suggests that this compound may affect multiple biochemical pathways, leading to various downstream effects.
Pharmacokinetics
The molecular formula of this compound is c9h7n3o2, and it has a molecular weight of 18917 . These properties may influence its bioavailability.
Result of Action
It is known that similar compounds, such as 4-nitroquinoline 1-oxide, induce dna lesions usually corrected by nucleotide excision repair . This suggests that this compound may have similar effects.
Action Environment
It is known that similar compounds, such as 4-nitroquinoline 1-oxide, mimic the biological effects of ultraviolet light on various organisms . This suggests that environmental factors such as light exposure may influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitroisoquinolin-1-amine typically involves the nitration of isoquinoline followed by amination. One common method is the reaction of isoquinoline with nitric acid to introduce the nitro group, followed by reduction and subsequent amination to introduce the amine group at the 1-position .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Nitroisoquinolin-1-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 4-aminoisoquinolin-1-amine.
Substitution: Formation of various substituted isoquinolines depending on the nucleophile used.
Scientific Research Applications
4-Nitroisoquinolin-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties
Comparison with Similar Compounds
- 5-Nitroisoquinolin-1-amine
- 6-Nitroisoquinolin-1-amine
- 7-Nitroisoquinolin-1-amine
Comparison: 4-Nitroisoquinolin-1-amine is unique due to the specific positioning of the nitro and amine groups, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications .
Properties
IUPAC Name |
4-nitroisoquinolin-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-9-7-4-2-1-3-6(7)8(5-11-9)12(13)14/h1-5H,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHUUCJIMGGFHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]-N-[(2-fluorophenyl)methyl]piperidine-3-carboxamide](/img/structure/B2580064.png)

![3,5-dimethoxy-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2580066.png)

![2-Chloro-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-5-phenylpyridine](/img/structure/B2580068.png)


![(1R,5S)-3-(bromomethyl)bicyclo[3.2.0]heptane](/img/structure/B2580078.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2580079.png)

![2-{1-[2-(4-Bromophenoxy)ethyl]-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B2580081.png)

